6-Nitro-1,2-benzoxazole-3-carboxylic acid
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Overview
Description
6-Nitro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H4N2O5 It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1,2-benzoxazole-3-carboxylic acid typically involves the nitration of 1,2-benzoxazole followed by carboxylation. One common method includes the reaction of 2-aminophenol with nitrobenzene under acidic conditions to form 6-nitro-2-aminophenol. This intermediate is then cyclized with carbon dioxide in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an aldehyde.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products:
Reduction: 6-amino-1,2-benzoxazole-3-carboxylic acid.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1,2-benzoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-nitro-1,2-benzoxazole-3-carboxylic acid and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1,2-Benzoxazole-3-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-1,2-benzoxazole-3-carboxylic acid:
6-Chloro-1,2-benzoxazole-3-carboxylic acid: The chloro group can participate in different substitution reactions compared to the nitro group.
Uniqueness: 6-Nitro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction and substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions, making this compound versatile for various applications.
Properties
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFVQVMLIQEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275413 |
Source
|
Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28691-50-1 |
Source
|
Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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